1,2-Bis(4-methoxyphenyl)ethyne
Overview
Description
1,2-Bis(4-methoxyphenyl)ethyne: is an organic compound with the molecular formula C16H14O2 . It is also known by other names such as 1,1’-(1,2-ethynediyl)bis(4-methoxybenzene) and p,p’-dimethoxydiphenylacetylene . This compound is characterized by the presence of two methoxyphenyl groups connected by an ethyne (acetylene) linkage. It is a symmetrical molecule and is often used in various chemical research and industrial applications due to its unique structural properties.
Scientific Research Applications
Mechanism of Action
Target of Action
The primary targets of 1,2-Bis(4-methoxyphenyl)ethyne are cells involved in breast and lung cancer . The compound has demonstrated inhibition of cell proliferation, making it a potential therapeutic approach for these types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting cell proliferation . This means it prevents the cells from dividing and growing, which is crucial in the treatment of cancer as it can stop the spread of cancerous cells.
Biochemical Pathways
Its ability to inhibit cell proliferation suggests it may interfere with the cell cycle, a series of events that lead to cell division and duplication .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . This can lead to a decrease in the growth and spread of cancerous cells, particularly in breast and lung cancer .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Bis(4-methoxyphenyl)ethyne can be synthesized through several methods. One common method involves the coupling of 4-methoxyphenylacetylene with 4-methoxyphenylacetylene using a palladium-catalyzed cross-coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate , and a base, such as triethylamine , in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods:
In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
1,2-Bis(4-methoxyphenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding diketones.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield the corresponding alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Comparison with Similar Compounds
- 1,2-Bis(4-methoxyphenyl)acetylene
- 1,2-Bis(p-anisyl)acetylene
- 4,4’-Dimethoxytolan
- p-Methoxydiphenyl-acetylene
Comparison:
1,2-Bis(4-methoxyphenyl)ethyne is unique due to its symmetrical structure and the presence of methoxy groups, which enhance its solubility and reactivity compared to similar compounds. Its ethyne linkage also imparts rigidity and planarity to the molecule, making it suitable for applications in materials science and organic electronics.
Properties
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUOFMNGWLZXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347017 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2132-62-9 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Bis(4-methoxyphenyl)ethyne contribute to the formation of borirenes, and what are the implications of the resulting borirene structure?
A1: this compound acts as a diyne reactant in the photolysis of aminoborylene complexes. This reaction leads to the formation of a specific borirene compound, [(RC=CR)(μ-BN(SiMe3)2)], where R represents a C6H4-4-OMe group []. The resulting borirene features a three-membered ring containing a boron atom doubly bonded to a carbon atom within the this compound framework.
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